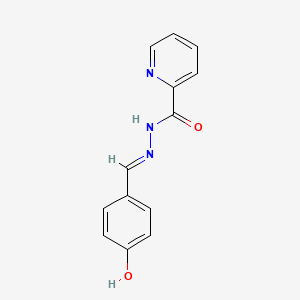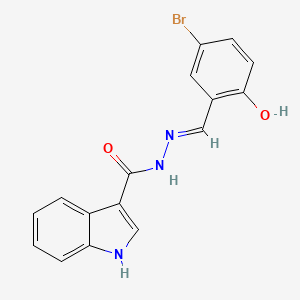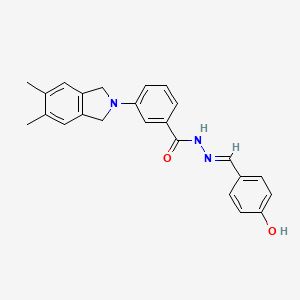![molecular formula C18H16N4O B3728501 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol](/img/structure/B3728501.png)
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol
説明
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用機序
The mechanism of action of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. This selective toxicity towards dopaminergic neurons makes 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for studying the role of these neurons in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been found to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. These effects have been linked to a range of neurological disorders, including Parkinson's disease, and have made 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for investigating the underlying mechanisms of these diseases.
実験室実験の利点と制限
One advantage of using 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in lab experiments is its selective toxicity towards dopaminergic neurons, which allows for the study of specific biological processes and mechanisms. However, this selectivity also limits its use in certain experiments, as it may not be suitable for investigating other types of neurons or biological systems. Additionally, the potential toxicity of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol to researchers working with the compound must be carefully considered and managed.
将来の方向性
There are many potential future directions for research involving 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, including the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, the use of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in combination with other compounds or therapies may lead to new insights into the underlying mechanisms of these diseases. Further investigation into the biochemical and physiological effects of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol may also reveal new applications for the compound in scientific research.
科学的研究の応用
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been used in a wide range of scientific research applications, including studies of neurodegenerative diseases such as Parkinson's disease. 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been found to selectively target and destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. This has made 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for studying the mechanisms underlying this disease and developing potential treatments.
特性
IUPAC Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-19-18-21-16(12-11-13-7-3-2-4-8-13)20-17(22-18)14-9-5-6-10-15(14)23/h2-12,23H,1H3,(H,19,20,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFPTYCPDLGSNP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[7-(2,3-dichlorophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3728437.png)
![6-amino-2-{[2-(2-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728447.png)
![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728455.png)
![3-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B3728457.png)

![N-(4-bromophenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3728466.png)



![N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3728488.png)
![3-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728508.png)


![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3728528.png)